
Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- is a fluorinated derivative of naphthacene, a polycyclic aromatic hydrocarbon.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. The specific conditions and reagents used can vary depending on the desired outcome.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines or alkoxides. Oxidation reactions may use reagents like potassium permanganate or chromium trioxide, while reduction reactions might involve hydrogen gas or metal hydrides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthacene derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Its unique structural properties make it a candidate for use in advanced materials, such as liquid crystals and semiconductors.
Biological Research: While specific biological applications are less documented, fluorinated aromatic compounds are often studied for their potential use in medicinal chemistry and drug development.
作用機序
The mechanism of action for Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- involves its interaction with molecular targets through its aromatic and fluorinated structure. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. This can lead to various effects, such as changes in electronic conductivity or binding affinity to specific targets .
類似化合物との比較
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Pentacene: A larger acene with five fused benzene rings, known for its use in organic electronics.
Uniqueness
Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- is unique due to its specific fluorination and hexyloxy substitution, which confer distinct electronic and structural properties. These modifications can enhance its stability, solubility, and reactivity compared to other acenes .
特性
CAS番号 |
875628-07-2 |
|---|---|
分子式 |
C30H32F4O2 |
分子量 |
500.6 g/mol |
IUPAC名 |
1,2,3,4-tetrafluoro-7,10-dihexoxytetracene |
InChI |
InChI=1S/C30H32F4O2/c1-3-5-7-9-13-35-25-11-12-26(36-14-10-8-6-4-2)22-16-20-18-24-23(17-19(20)15-21(22)25)27(31)29(33)30(34)28(24)32/h11-12,15-18H,3-10,13-14H2,1-2H3 |
InChIキー |
RVZAZEIIJZEPMQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C2C=C3C=C4C(=CC3=CC2=C(C=C1)OCCCCCC)C(=C(C(=C4F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
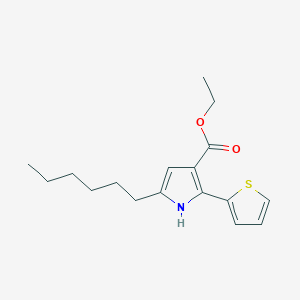
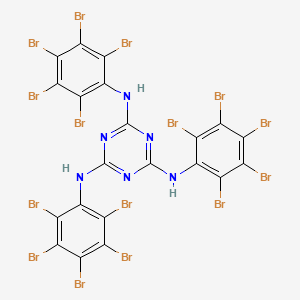

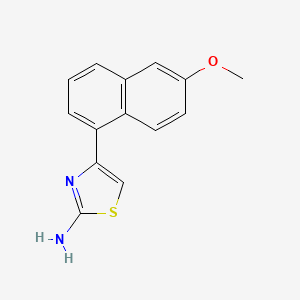
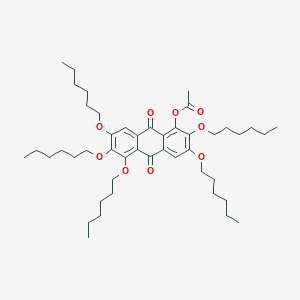
![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)

![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
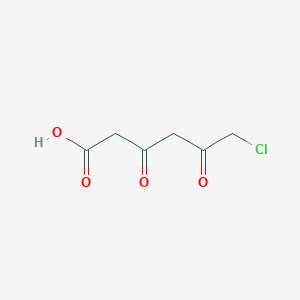
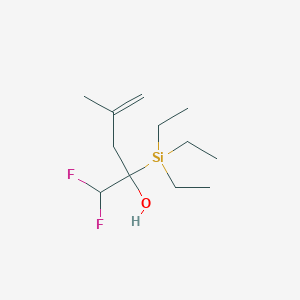
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)
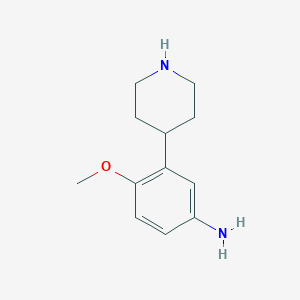
![Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12590314.png)
